Hexa(butane-1-sulfonyl)benzene

Description

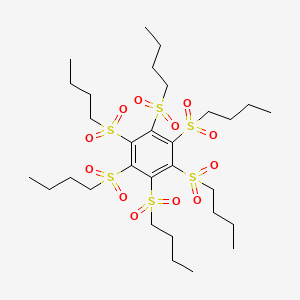

Hexa(butane-1-sulfonyl)benzene is a highly substituted benzene derivative featuring six butane-1-sulfonyl (-SO₂-C₃H₇) groups symmetrically attached to the aromatic ring. The sulfonyl groups confer high polarity and thermal stability, while the branched butane chains may influence solubility and steric interactions.

Properties

CAS No. |

191088-55-8 |

|---|---|

Molecular Formula |

C30H54O12S6 |

Molecular Weight |

799.1 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis(butylsulfonyl)benzene |

InChI |

InChI=1S/C30H54O12S6/c1-7-13-19-43(31,32)25-26(44(33,34)20-14-8-2)28(46(37,38)22-16-10-4)30(48(41,42)24-18-12-6)29(47(39,40)23-17-11-5)27(25)45(35,36)21-15-9-3/h7-24H2,1-6H3 |

InChI Key |

PVQHATXTHHVJCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexa(butane-1-sulfonyl)benzene typically involves the sulfonation of benzene derivatives. The process begins with the preparation of butane-1-sulfonyl chloride, which is then reacted with benzene under controlled conditions to achieve the desired substitution. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Hexa(butane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfonyl groups, reverting to the parent benzene ring.

Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Benzene and its derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Hexa(butane-1-sulfonyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Hexa(butane-1-sulfonyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfonyl groups are highly reactive, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexachlorobenzene (HCB)

Hexachlorobenzene (C₆Cl₆), a benzene ring substituted with six chlorine atoms, shares the hexa-substituted benzene core with Hexa(butane-1-sulfonyl)benzene. Key differences arise from the substituents’ electronic and steric effects:

- Polarity : Sulfonyl groups in this compound are significantly more polar than chlorine atoms, likely enhancing solubility in polar solvents compared to HCB, which is water-insoluble .

- Thermal Stability : HCB has a high flash point (242°C) and low vapor pressure (1.09 × 10⁻⁵ mm Hg at 20°C) due to strong Cl–C bonds . This compound’s sulfonyl groups may further increase thermal stability but reduce volatility.

- Environmental Impact : HCB is a persistent organic pollutant (POP) with bioaccumulative toxicity . Sulfonyl derivatives are generally less environmentally persistent but may pose distinct hazards depending on degradation pathways.

Hexamethylene Diisocyanate (HDI)

Unlike this compound, HDI is a linear aliphatic compound with reactive isocyanate groups, making it a key monomer in polyurethane production . This highlights the functional diversity of hexa-substituted compounds:

- Reactivity : HDI’s isocyanate groups are highly reactive toward nucleophiles, whereas this compound’s sulfonyl groups are electron-withdrawing and may participate in hydrogen bonding or sulfonation reactions.

Sulfonamide Derivatives

The sulfonamide compound 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S) provides insight into sulfonyl group behavior. Sulfonamides are typically water-soluble due to hydrogen-bonding capabilities, but steric bulk from butane chains in this compound may reduce solubility compared to simpler sulfonamides .

Data Table: Comparative Properties of Related Compounds

Research Findings and Limitations

- Similar sulfonamide syntheses employ APEX2 and SAINT software for structural validation , suggesting crystallographic methods could be applied.

- Its environmental fate remains speculative.

- Functional Group Impact : The butane-1-sulfonyl groups likely confer higher solubility in organic solvents compared to HCB but lower than simpler sulfonamides due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.